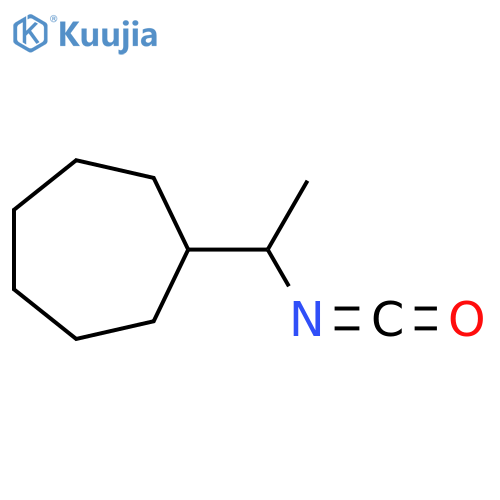Cas no 2649011-86-7 ((1-isocyanatoethyl)cycloheptane)

2649011-86-7 structure
商品名:(1-isocyanatoethyl)cycloheptane
(1-isocyanatoethyl)cycloheptane 化学的及び物理的性質
名前と識別子
-
- (1-isocyanatoethyl)cycloheptane
- EN300-1845041
- 2649011-86-7
-
- インチ: 1S/C10H17NO/c1-9(11-8-12)10-6-4-2-3-5-7-10/h9-10H,2-7H2,1H3
- InChIKey: IWBQZHRNMOGUTR-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)C1CCCCCC1
計算された属性
- せいみつぶんしりょう: 167.131014166g/mol
- どういたいしつりょう: 167.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
(1-isocyanatoethyl)cycloheptane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845041-0.5g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1845041-1.0g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1845041-0.25g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1845041-1g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1845041-10g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1845041-0.05g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1845041-2.5g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1845041-5.0g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1845041-5g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1845041-0.1g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.1g |
$867.0 | 2023-09-19 |
(1-isocyanatoethyl)cycloheptane 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
2649011-86-7 ((1-isocyanatoethyl)cycloheptane) 関連製品
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
